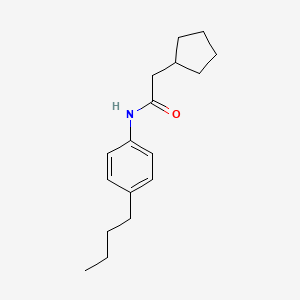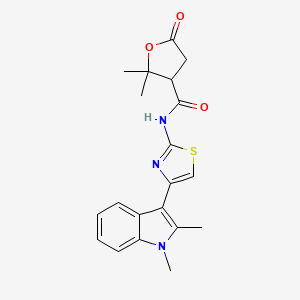![molecular formula C20H22N4O3 B10980392 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980392.png)
4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Coupling with Tetrahydro-2H-pyran-4-carboxamide: The triazolopyridine intermediate is then coupled with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation would be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The triazolopyridine moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyridine moiety.
Receptor Binding: May interact with biological receptors, influencing various biological pathways.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry
Material Science:
作用机制
The mechanism by which 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: Lacks the 4-(4-methoxyphenyl) group.
Uniqueness
Structural Features: The combination of a methoxyphenyl group with a triazolopyridine moiety and a tetrahydropyran ring is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, offering potential advantages in therapeutic applications.
This detailed overview provides a comprehensive understanding of 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-26-16-7-5-15(6-8-16)20(9-12-27-13-10-20)19(25)21-14-18-23-22-17-4-2-3-11-24(17)18/h2-8,11H,9-10,12-14H2,1H3,(H,21,25) |
InChI 键 |
GUCYUKMWFSPSCZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=NN=C4N3C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B10980326.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B10980330.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B10980338.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980344.png)

![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10980360.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B10980372.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10980376.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10980380.png)
![N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980387.png)
![3-(1H-indol-3-yl)-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B10980395.png)
![1-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980396.png)
![N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980397.png)
